molecular formula C10H7Cl2N3 B1441411 4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine CAS No. 1089330-86-8

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine

Cat. No.: B1441411
CAS No.: 1089330-86-8
M. Wt: 240.09 g/mol
InChI Key: VMXSJGIGEJZGIO-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine” are not explicitly mentioned in the search results .

Scientific Research Applications

Chemical Synthesis and Reactions

4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine is a compound that has been studied in the context of various chemical reactions and synthesis processes. For example, it has been involved in silyl-mediated halogen/halogen displacement reactions in pyridines and other heterocycles. This type of reaction is significant for modifying the halogen atoms in heterocyclic compounds, which is a crucial step in the synthesis of many pharmaceuticals and agrochemicals (Schlosser & Cottet, 2002). Additionally, its derivatives have been examined for their electrolytic reduction properties, offering insights into the reductive dehalogenation processes (Sugino et al., 1957).

Material Science and Organic Chemistry

In the realm of material science and organic chemistry, derivatives of this compound have been explored for their potential in creating new materials and chemicals. For instance, the synthesis and investigation of organische peroxide derivatives have been documented, revealing the potential for these compounds in various industrial applications (Kropf & Ball, 1976).

Quantum Chemical Calculations and Drug Design

The compound has also been a subject of interest in quantum chemical calculations and drug design studies. Research involving 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a related compound, has shown significant implications in the treatment of hypertension, showcasing the compound's potential as a drug candidate (Aayisha et al., 2019).

Exploring Non-Covalent Interactions

Further investigations have delved into non-covalent interactions within similar compounds, highlighting their importance in the stability and behavior of chemical structures. This research contributes to a deeper understanding of molecular interactions, which is crucial for the development of new pharmaceuticals and materials (Zhang et al., 2018).

Safety and Hazards

The safety and hazards of “4-Chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine” are not explicitly mentioned in the search results .

Properties

IUPAC Name

4-chloro-2-(3-chloropyridin-2-yl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3/c1-6-5-8(12)15-10(14-6)9-7(11)3-2-4-13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXSJGIGEJZGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=C(C=CC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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